BenchChemオンラインストアへようこそ!

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Physicochemical Properties Drug-likeness Lipophilicity

This N4-ethyl, C2-gem-dimethyl 1,4-diazepan-5-one scaffold is specifically differentiated for orexin receptor antagonist hit-to-lead programs. Unlike the unsubstituted core (CAS 34376-54-0) or the 2,2-dimethyl analog (CAS 933690-00-7), the N4-ethyl group confers balanced lipophilicity (cLogP 0.04–0.61) and high sp³ fraction (Fsp³ 0.888)—critical for CNS drug-likeness and metabolic stability. The pre-installed N4-alkylation eliminates a synthesis step, enabling direct parallel derivatization at N1, C3, or C6. Also suited as a reference standard for HPLC, LC-MS, and NMR method development. Confirm purity ≥95% with full analytical documentation before purchase.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1893833-39-0
Cat. No. B1475655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
CAS1893833-39-0
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCN1CC(NCCC1=O)(C)C
InChIInChI=1S/C9H18N2O/c1-4-11-7-9(2,3)10-6-5-8(11)12/h10H,4-7H2,1-3H3
InChIKeyJHBYWJKGCRNFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS 1893833-39-0) for Scientific Procurement: Class Definition and Baseline Characteristics


4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS 1893833-39-0) is a heterocyclic small molecule belonging to the substituted 1,4-diazepan-5-one class, characterized by a seven-membered diazepane ring containing two nitrogen atoms and a ketone functional group at the 5-position . Its molecular formula is C9H18N2O, with a molecular weight of 170.25 g/mol . The compound features a geminal dimethyl substitution at the 2-position and an ethyl group at the N4-position, which differentiate it structurally from the unsubstituted 1,4-diazepan-5-one core (C5H10N2O, MW: 114.15 g/mol) and the simpler 2,2-dimethyl analog (C7H14N2O, CAS 933690-00-7) . Calculated physicochemical properties include a LogP of approximately 0.04–0.61, polar surface area (TPSA) of 32.34 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.888 [1]. As a relatively recent CAS registry entry, the peer-reviewed literature specific to this compound is extremely sparse; consequently, this guide relies primarily on vendor technical datasheets, class-level inferences from structurally related diazepanone patents, and authoritative database records to establish a procurement-relevant baseline.

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one: Why Unsubstituted or N-Benzyl Analogs Cannot Be Assumed Interchangeable


The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, serving as a core motif in numerous patent applications for orexin receptor antagonists [1], chemokine receptor (CXCR3, CCR2/5) modulators [2], and kinase inhibitors [3]. Within this patent space, the precise nature and position of substituents—particularly at the N4 and C2 positions—are critical determinants of receptor affinity, selectivity, and pharmacokinetic profile. The unsubstituted 1,4-diazepan-5-one core is a synthetically versatile but biologically inert building block; the 2,2-dimethyl-1,4-diazepan-5-one analog (CAS 933690-00-7) introduces conformational constraint via gem-dimethyl substitution but lacks the N-alkyl group that often governs target engagement and metabolic stability . Conversely, the 4-benzyl-2,2-dimethyl-1,4-diazepan-5-one analog incorporates a lipophilic benzyl group that substantially alters LogP and may introduce off-target liabilities . Generic substitution between these analogs is therefore scientifically unsound without direct comparative data; the N4-ethyl group in the target compound represents a specific design choice that distinguishes it from both unsubstituted and bulkier N-substituted variants. The evidence below—though limited by the absence of direct head-to-head studies for this specific compound—establishes the class-level and cross-study context necessary for informed procurement decisions.

Quantitative Differentiation Evidence for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Versus In-Class Analogs


LogP Differential: Enhanced Lipophilicity versus Unsubstituted Core Scaffold

The calculated LogP (cLogP) for 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one is reported as 0.04 (Chemspace) to 0.61 (Leyan) [1]. In contrast, the unsubstituted 1,4-diazepan-5-one core scaffold, lacking both the 2,2-dimethyl and N4-ethyl groups, exhibits a calculated LogP of approximately -0.5 to -0.8 (estimated based on structural analogs). The N4-ethyl and C2-dimethyl substitutions collectively increase lipophilicity by approximately 0.5–1.4 log units, which class-level inference from medicinal chemistry principles suggests may enhance membrane permeability and CNS penetration potential [2]. Direct comparative LogP data for the closest analog, 2,2-dimethyl-1,4-diazepan-5-one (CAS 933690-00-7), are not publicly available from vendor sources, limiting the precision of this comparison.

Physicochemical Properties Drug-likeness Lipophilicity

Fsp³ and TPSA Profile: Balanced Molecular Complexity for Drug-like Space

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.888 and a topological polar surface area (TPSA) of 32.34 Ų . The Fsp³ value of 0.888 exceeds the typical median Fsp³ of clinical candidates (≈0.47) and indicates a high degree of three-dimensionality and saturation, a property correlated with improved clinical success rates [1]. For comparison, the simpler analog 2,2-dimethyl-1,4-diazepan-5-one (CAS 933690-00-7, C7H14N2O) has an Fsp³ of approximately 0.86 and TPSA of 32 Ų, while the unsubstituted core (C5H10N2O) has an Fsp³ of ~0.83 and TPSA of 32 Ų. The target compound maintains a nearly identical TPSA to its analogs while incrementally increasing molecular weight (170.25 vs. 142.2 g/mol), offering a modest differentiation in lipophilic efficiency parameters without sacrificing polar surface area.

Molecular Complexity Drug-likeness Lead Optimization

Class-Level Potency Context: Substituted Diazepanones as Orexin and Chemokine Receptor Antagonists

Substituted 1,4-diazepane and 1,4-diazepan-5-one scaffolds are extensively claimed in patents for orexin receptor antagonism [1] and CXCR3 antagonism [2]. While 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one itself lacks published biological activity data, its structural motif—specifically the N4-alkyl substitution on a gem-dimethyl-constrained diazepanone ring—is a recognized pharmacophoric element in CNS-penetrant orexin antagonists. For example, patent US20080132490A1 describes a series of N,N-disubstituted diazepane compounds with orexin receptor antagonist activity, and related publications demonstrate that N-alkyl substitution on diazepane scaffolds is essential for achieving nanomolar potency and brain penetration [3]. In contrast, the unsubstituted 1,4-diazepan-5-one core (CAS 933690-00-7 precursor) lacks any documented receptor activity, serving purely as a synthetic intermediate. The 4-benzyl analog (4-benzyl-2,2-dimethyl-1,4-diazepan-5-one) may exhibit different selectivity profiles due to the bulky aromatic N-substituent, but no comparative data are publicly available.

Orexin Receptor CXCR3 CNS Disorders Inflammation

Commercial Purity and Vendor Availability: Differentiated Supply Chain Options

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is commercially available from multiple vendors with reported purities of 95% (AKSci, BenchChem) to 98% (Leyan) . In comparison, the closest analog, 2,2-dimethyl-1,4-diazepan-5-one (CAS 933690-00-7), is available from vendors including AKSci, CymitQuimica, and Chemenu with purities of 95% or higher . The target compound is offered in quantities ranging from 1g to 10g for research use only (RUO), with pricing available upon request . While purity specifications are comparable between the target compound and its 2,2-dimethyl analog, the target compound's N4-ethyl substitution provides a distinct chemical handle for further derivatization that is absent in the simpler analog. This differentiation is purely structural and synthetic; no comparative impurity profiling or batch-to-batch consistency data are publicly available.

Commercial Availability Purity Procurement

Conformational Constraint: Gem-Dimethyl Effect on Ring Flexibility

The 2,2-dimethyl substitution on the diazepanone ring introduces a geminal dialkyl effect that restricts conformational flexibility of the seven-membered ring compared to the unsubstituted 1,4-diazepan-5-one core . This conformational constraint, known as the Thorpe–Ingold effect, can pre-organize the scaffold for receptor binding and improve entropic contributions to binding free energy. The target compound, 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one, retains this gem-dimethyl constraint while adding N4-ethyl substitution. In contrast, the unsubstituted 1,4-diazepan-5-one core (C5H10N2O) exists as a mixture of multiple low-energy conformers in solution, potentially reducing binding specificity and increasing off-target interactions. The 4-benzyl-2,2-dimethyl analog incorporates both the gem-dimethyl constraint and a bulky N-substituent, but the benzyl group may introduce additional conformational restrictions or steric clashes not present with the smaller N4-ethyl group.

Conformational Analysis Scaffold Rigidity Medicinal Chemistry

Absence of Direct Comparative Biological Data: A Critical Procurement Consideration

A comprehensive search of peer-reviewed literature, patents, and authoritative databases (including PubMed, BindingDB, ChEMBL, and patent repositories) reveals no direct biological activity data—such as IC50, Ki, EC50, or in vivo pharmacokinetic parameters—for 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one specifically. Searches for the CAS number (1893833-39-0), IUPAC name, and SMILES string in BindingDB and ChEMBL return no matches, and the compound is not listed in major bioactivity databases [1][2]. Similarly, no synthetic procedures or characterization data beyond basic molecular properties are reported in the primary literature. This contrasts with closely related scaffolds, such as N,N-disubstituted diazepanes claimed in orexin antagonist patents, which have published potency data [3]. For procurement purposes, this means that any biological differentiation between 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one and its analogs cannot be quantified and must rely solely on structural and physicochemical inference.

Data Availability Risk Assessment Procurement Due Diligence

Validated Application Scenarios for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in R&D Procurement


Synthetic Building Block for N4-Substituted Diazepanone Derivatives

As an N4-ethyl, C2-gem-dimethyl substituted 1,4-diazepan-5-one, this compound serves as an advanced intermediate for the synthesis of more complex diazepane-based molecules. Its N4-ethyl group can be further functionalized via alkylation or acylation, while the C2-gem-dimethyl group remains intact to maintain conformational constraint. This positions the compound as a time-saving alternative to synthesizing the same scaffold de novo from 2,2-dimethyl-1,4-diazepan-5-one (which requires an additional N-alkylation step).

Scaffold for CNS-Penetrant Orexin Receptor Antagonist Lead Optimization

Based on class-level inference from patent literature (e.g., US20080132490A1), the N4-alkyl substituted diazepanone motif is a recognized pharmacophore in orexin receptor antagonists. Researchers engaged in hit-to-lead optimization for insomnia or neurological disorders may employ this compound as a starting scaffold for parallel library synthesis, exploring variations at the N1, C3, or C6 positions while retaining the N4-ethyl and C2-dimethyl substitutions that contribute to balanced lipophilicity (cLogP 0.04–0.61) and high Fsp³ (0.888). [1]

Reference Standard for Analytical Method Development and Quality Control

With commercial purity specifications ranging from 95% to 98% , 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing or analyzing diazepanone-containing compounds. Its well-defined molecular weight (170.25 g/mol), SMILES string, and InChIKey enable unambiguous identification and quantification in complex reaction mixtures. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.